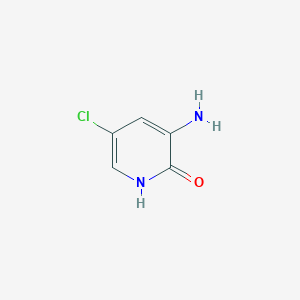

3-Amino-5-chloro-2-hydroxypyridine

描述

Contextualization within Heterocyclic Chemistry Research

Substituted pyridines are a cornerstone of heterocyclic chemistry, a vast and dynamic field of study. Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are ubiquitous in nature and synthetic science. nih.gov Among these, nitrogen-containing heterocycles like pyridine (B92270) are of paramount importance due to their diverse applications. nih.gov The pyridine ring, a six-membered aromatic system, is a fundamental structural motif found in numerous natural products, including alkaloids and vitamins, as well as in a vast array of synthetic compounds. nih.govresearchgate.net The exploration of substituted pyridines continues to be a vibrant area of research, driven by the quest for novel molecules with unique properties and functions. nih.govnih.gov

Significance of Pyridine Scaffolds in Advanced Chemical Research

The pyridine scaffold is a privileged structure in modern chemical research, particularly in the realms of medicinal chemistry and materials science. researchgate.netrsc.org Its prevalence in FDA-approved drugs underscores its importance in the pharmaceutical industry. rsc.orgnih.gov The adaptability of the pyridine nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability. researchgate.net This versatility makes pyridine derivatives highly sought-after for the development of new therapeutic agents targeting a broad spectrum of diseases. researchgate.netresearchgate.net Beyond pharmaceuticals, pyridine-based compounds are integral to the development of agrochemicals, functional materials, and catalysts. nih.govrsc.org

The strategic introduction of various substituents onto the pyridine ring can dramatically alter its electronic and steric properties, leading to compounds with tailored biological activities or material characteristics. acs.org For instance, the incorporation of different functional groups can influence how a molecule interacts with biological targets like enzymes and receptors. researchgate.net The development of novel synthetic methodologies to create diverse substituted pyridines remains an active area of investigation, aiming to provide efficient access to new chemical entities. nih.govacs.org

Overview of Current Research Trajectories in Halogenated and Aminated Hydroxypyridines

Within the broad class of substituted pyridines, those bearing halogen, amino, and hydroxyl groups are of particular interest due to the unique chemical properties these functionalities impart. The introduction of a halogen atom, for example, can significantly modulate a molecule's bioactivity and pharmacokinetic profile. researchgate.net Research in this area often focuses on developing selective halogenation methods, including enzymatic approaches, to install halogen atoms at specific positions on the pyridine ring with high precision. researchgate.net

Aminated hydroxypyridines are also a focal point of current research. The presence of both amino and hydroxyl groups on the pyridine ring offers multiple sites for further chemical modification and can lead to compounds with interesting biological properties. For instance, 2-amino-3-hydroxypyridine (B21099) is a known precursor for the synthesis of various heterocyclic systems with pharmacological relevance. The synthesis and reactions of aminohydroxypyridines are actively studied to explore their potential in creating novel molecular architectures. acs.org

The compound at the heart of this article, 3-Amino-5-chloro-2-hydroxypyridine , combines these key features: an amino group, a chloro (halogen) substituent, and a hydroxyl group on a pyridine framework. Research into such multifunctional pyridines often involves exploring their synthesis, reactivity, and potential as building blocks for more complex molecules. For example, related structures like 2-amino-5-chloro-3-nitropyridine (B1267368) are used as intermediates in the synthesis of diaminopyridines. orgsyn.org The interplay of these different functional groups on the pyridine core presents both challenges and opportunities for synthetic chemists and drug designers.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-5-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZVNWIPIHJGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615872 | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-36-2 | |

| Record name | 3-Amino-5-chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Design for 3 Amino 5 Chloro 2 Hydroxypyridine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-Amino-5-chloro-2-hydroxypyridine, the primary disconnections involve the carbon-heteroatom bonds, specifically the C-N, C-Cl, and C-O bonds.

A plausible retrosynthetic strategy would involve the disconnection of the amino group, leading to a 5-chloro-2-hydroxypyridine (B146416) precursor. This disconnection is strategically sound as the amination of pyridines is a well-established transformation. Further disconnection of the chloro and hydroxyl groups could lead back to a simpler pyridine (B92270) core or even an acyclic precursor, which could be cyclized.

Another key strategic consideration is the order of introduction of the functional groups. The electronic properties of the pyridine ring are significantly influenced by its substituents, which dictates the regioselectivity of subsequent reactions. For instance, the hydroxyl group at the 2-position and the chloro group at the 5-position will direct incoming electrophiles and nucleophiles to specific positions on the ring. Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.comechemi.comyoutube.comyoutube.comwikipedia.org

A possible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This leads to 5-chloro-2-hydroxypyridine and an amino group source. This is a logical first step, as direct amination or amination via a nitrated intermediate are common synthetic transformations.

Disconnection 2 (C-Cl and C-O bonds): 5-chloro-2-hydroxypyridine can be conceptually broken down further. One could envision starting from a dichloropyridine and selectively hydrolyzing one of the chloro groups, or starting with a dihydroxypyridine and selectively chlorinating it. A more practical approach might involve starting with a pre-functionalized pyridine ring. For example, 2-amino-5-chloropyridine could be a precursor, which can be converted to the 2-hydroxy derivative.

Novel Synthetic Routes and Mechanistic Investigations

The synthesis of this compound can be approached through several synthetic routes, starting from various precursors.

Development of Efficient and Selective Synthetic Protocols

A key strategy involves the functionalization of a pre-existing pyridine ring. One such approach starts from 2-amino-5-chloropyridine . This commercially available starting material can be converted to the corresponding diazonium salt, which can then be hydrolyzed to introduce the hydroxyl group at the 2-position. Subsequent nitration at the 3-position, followed by reduction, would yield the target molecule.

Another viable route begins with 2-chloropyridine (B119429) . Nitration of 2-chloropyridine would likely yield a mixture of isomers, with the 3-nitro and 5-nitro derivatives being prominent. pipzine-chem.com The separation of these isomers can be challenging. Once 2-chloro-3-nitropyridine is obtained, it can be reduced to 3-amino-2-chloropyridine . chemicalbook.com The final step would involve the hydrolysis of the chloro group to a hydroxyl group. This hydrolysis can be challenging and may require harsh conditions. google.com

A potentially more efficient route could involve the use of 2-hydroxypyridine (B17775) as the starting material. Chlorination of 2-hydroxypyridine can be achieved using various chlorinating agents. nih.govresearchgate.net Subsequent nitration and reduction would lead to the desired product. The regioselectivity of the chlorination and nitration steps would be crucial for the success of this route.

| Starting Material | Key Intermediates | Key Reactions |

| 2-Amino-5-chloropyridine | 5-Chloro-2-hydroxypyridine, 5-Chloro-2-hydroxy-3-nitropyridine | Diazotization, Hydrolysis, Nitration, Reduction |

| 2-Chloropyridine | 2-Chloro-3-nitropyridine, 3-Amino-2-chloropyridine | Nitration, Reduction, Hydrolysis |

| 2-Hydroxypyridine | 5-Chloro-2-hydroxypyridine, 5-Chloro-2-hydroxy-3-nitropyridine | Chlorination, Nitration, Reduction |

Exploration of Alternative Precursors and Reagents

The synthesis of substituted pyridines can also be achieved through cyclization reactions. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. researchgate.net By choosing appropriately substituted starting materials, it is theoretically possible to construct the this compound ring system in a single pot. However, the complexity of the required precursors makes this a less common approach for this specific target.

Modern synthetic methods offer a range of reagents for the individual transformation steps. For the amination step, palladium-catalyzed amination reactions using various amine sources and ligands have been developed for halopyridines. acs.orgnih.gov These methods often offer milder reaction conditions and broader substrate scope compared to classical methods. For the chlorination of hydroxypyridines, reagents like phosphorus oxychloride (POCl3) are commonly used, and solvent-free conditions have been developed for large-scale preparations. nih.govresearchgate.net

Asymmetric Synthesis Approaches and Stereochemical Control

The target molecule, this compound, is achiral. Therefore, asymmetric synthesis and stereochemical control are not directly applicable to its synthesis. However, it is important to note that many derivatives of this compound, particularly those with chiral side chains attached to the amino or hydroxyl groups, are of significant interest in medicinal chemistry. In such cases, the principles of asymmetric synthesis would be crucial.

For the synthesis of chiral derivatives, one could employ chiral building blocks that are then attached to the pyridine core. Alternatively, asymmetric transformations could be used to introduce chirality at a later stage of the synthesis. For instance, if a ketone were present on a side chain, asymmetric reduction could be employed to create a chiral alcohol.

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and improve safety. For the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Hantzsch synthesis, are inherently more atom-economical than multi-step syntheses. nih.gov

Use of Safer Solvents and Auxiliaries: Traditional solvents used in organic synthesis are often volatile and toxic. The use of greener solvents like water, ethanol, or ionic liquids is encouraged. researchgate.netbiosynce.com Solvent-free reaction conditions, where possible, are an even better alternative. nih.govresearchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of palladium catalysts for amination reactions is a good example of this principle. acs.orgnih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can often reduce reaction times and energy consumption. nih.gov

Scale-Up Considerations for Research and Development

The transition of a synthetic route from a laboratory scale to a larger research and development or even industrial scale presents several challenges. For the synthesis of this compound, the following aspects need to be considered:

Cost and Availability of Starting Materials: The cost and reliable supply of starting materials are critical for large-scale synthesis. Routes starting from inexpensive and readily available precursors like 2-chloropyridine or 2-hydroxypyridine are generally preferred.

Process Safety: The potential hazards associated with the reagents and reaction conditions must be carefully evaluated. For example, nitration reactions can be highly exothermic and require careful temperature control. The use of hazardous reagents should be minimized or replaced with safer alternatives.

Reaction Work-up and Purification: The isolation and purification of the product should be straightforward and scalable. Crystallization is often the preferred method for purification on a large scale as it avoids the use of large volumes of solvents required for chromatography.

Waste Management: The generation of waste should be minimized, and any waste produced should be treated in an environmentally responsible manner.

The development of continuous flow processes can offer significant advantages for the scale-up of chemical syntheses, including improved safety, better heat and mass transfer, and higher consistency of product quality. researchgate.netacs.org

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 3-Amino-5-chloro-2-hydroxypyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete structural map.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

While specific experimental NMR data for this compound is not publicly available, its structure can be definitively assigned using a standard suite of 2D NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electronic effects of the amino, chloro, and hydroxyl/keto groups. A broad signal corresponding to the amino (NH₂) protons and another for the hydroxyl (OH) or amide (NH) proton would also be present, with their chemical shifts being highly dependent on the solvent and concentration. mdpi.com

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will differentiate the carbons based on their direct attachments and position relative to the substituents. For instance, the carbon bearing the hydroxyl group (C2) and the carbons attached to the amino (C3) and chloro (C5) groups will have characteristic chemical shifts.

2D COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two adjacent aromatic protons (H4 and H6), confirming their scalar coupling and proximity in the ring system.

2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the C4 and C6 signals in the ¹³C spectrum based on the previously assigned H4 and H6 proton signals. mdpi.com

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations would include:

The C4 proton showing correlations to the carbons at C2, C3, and C5.

The C6 proton showing correlations to the carbons at C2 and C5.

The amino protons showing correlations to the carbons at C2 and C4.

These combined techniques allow for a step-by-step assembly of the molecular framework, confirming the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound (Note: Chemical shifts are estimations based on related structures and are solvent-dependent. J-couplings are typical values.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |

| H4 | 6.8 - 7.2 | ~120-125 | H6 | C4 | C2, C3, C5, C6 |

| H6 | 7.5 - 7.9 | ~135-140 | H4 | C6 | C2, C4, C5 |

| NH₂ | 4.5 - 5.5 (broad) | - | - | - | C2, C3, C4 |

| OH/NH | 8.0 - 12.0 (broad) | - | - | - | C2, C3, C6 |

| C2 | - | ~155-165 | - | - | H4, H6, NH₂ |

| C3 | - | ~130-135 | - | - | H4, NH₂ |

| C4 | - | ~120-125 | - | H4 | H6 |

| C5 | - | ~115-120 | - | - | H4, H6 |

| C6 | - | ~135-140 | - | H6 | H4 |

Investigation of Tautomeric Forms and Dynamic Exchange via NMR

Substituted 2-hydroxypyridines are well-known to exist in a tautomeric equilibrium with their corresponding 2-pyridone forms. In this case, this compound can tautomerize to 3-Amino-5-chloro-2(1H)-pyridinone . calpaclab.comechemi.com NMR spectroscopy is a primary method for investigating this equilibrium.

The dominant tautomer can be identified by analyzing specific NMR features:

Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. The 2-pyridone form typically results in more shielded ring proton signals compared to the hydroxypyridine form.

Proton Signals: In the hydroxypyridine form, a distinct OH signal would be observed. In the pyridone form, this is replaced by an N-H proton signal, which often appears at a different chemical shift and may exhibit different exchange behavior with deuterated solvents. For example, the ¹H NMR spectrum of 2-pyridone in CDCl₃ shows a broad NH proton signal around 13.65 ppm. chemicalbook.com

Solvent Effects: The position of the tautomeric equilibrium is highly dependent on the solvent. Polar, protic solvents and solvents capable of hydrogen bonding often favor the more polar pyridone tautomer. Studying the compound in a range of solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can provide insight into the dynamics of the exchange.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition and for deducing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected exact mass is 144.0090 Da for the most abundant isotopes (¹²C₅¹H₅³⁵Cl¹⁴N₂¹⁶O). echemi.com An experimental HRMS measurement confirming this value would validate the elemental formula, C₅H₅ClN₂O.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment) followed by collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern serves as a fingerprint for the molecule's structure. While specific MS/MS data is unavailable, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ can be proposed based on the structures of the tautomers.

For the 3-Amino-5-chloro-2(1H)-pyridinone tautomer, common fragmentation pathways would likely include:

Loss of Carbon Monoxide (CO): A characteristic fragmentation for 2-pyridones is the neutral loss of CO (28 Da) from the ring.

Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond can occur.

Loss of Ammonia (NH₃): Fragmentation involving the amino group could lead to the loss of ammonia.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₅H₅ClN₂O+H]⁺

| m/z of Precursor Ion | Proposed Neutral Loss | m/z of Fragment Ion | Proposed Fragment Structure |

| 145.0168 | CO | 117.0243 | Pyrrole or related aminofuran ring |

| 145.0168 | HCl | 109.0451 | 3-Amino-2-hydroxypyridinium radical cation |

| 145.0168 | NH₃ | 128.9981 | 5-Chloro-2-hydroxypyridinium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing direct information about the functional groups present. The spectra of this compound would be dominated by contributions from both tautomers, with the relative intensities reflecting their equilibrium concentrations.

Key expected vibrational bands include:

N-H Stretching: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. mdpi.com

O-H/N-H Stretching: A broad band in the 2500-3300 cm⁻¹ region would be characteristic of the hydrogen-bonded O-H stretch of the hydroxypyridine form or the N-H stretch of the pyridone dimer.

C=O Stretching: A strong absorption band between 1650-1690 cm⁻¹ would be a clear indicator of the pyridone tautomer's carbonyl group. mdpi.commdpi.com

C=C and C=N Stretching: Vibrations of the pyridine ring are expected in the 1400-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretch is expected in the lower frequency region, typically around 600-800 cm⁻¹.

The combination of IR and Raman spectroscopy provides complementary information. For instance, the symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum, while the polar C=O and N-H vibrations are typically strong in the IR spectrum. nih.gov

Table 3: Predicted Characteristic Infrared (IR) and Raman Active Vibrational Frequencies (cm⁻¹) for this compound/3-Amino-5-chloro-2(1H)-pyridinone

| Vibrational Mode | Functional Group / Tautomer | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium-Strong | Medium |

| O-H / N-H Stretch (H-bonded) | -OH / >N-H | 2500 - 3300 (broad) | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| C=O Stretch | Pyridone | 1650 - 1690 | Very Strong | Medium |

| N-H Bend | -NH₂ | 1600 - 1650 | Strong | Weak |

| C=C / C=N Ring Stretches | Pyridine Ring | 1400 - 1620 | Medium-Strong | Strong |

| C-N Stretch | Ar-NH₂ | 1250 - 1350 | Medium | Medium |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions available, providing valuable information about the molecule's structure, particularly its system of conjugated π-electrons.

For this compound, the core chromophore is the pyridine ring, an aromatic heterocycle. The electronic spectrum of such a molecule is expected to be dominated by π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The pyridine ring itself exhibits strong π → π* transitions, typically below 280 nm.

The substituents on the pyridine ring—the amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups—have a significant influence on the absorption spectrum.

Amino (-NH₂) and Hydroxyl (-OH) Groups: These are auxochromes, meaning they are functional groups with non-bonding electrons that, when attached to a chromophore, modify its ability to absorb light. Both the amino and hydroxyl groups can donate electron density to the aromatic ring through resonance (a +R effect). This donation of electrons increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Consequently, the absorption is shifted to longer wavelengths (a bathochromic or red shift). The presence of lone pairs on the nitrogen and oxygen atoms also gives rise to n → π* transitions.

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, theoretical studies and experimental data for related substituted pyridines allow for a qualitative prediction of its spectral features. nih.govresearchgate.net A theoretical analysis, such as one using Time-Dependent Density Functional Theory (TD-DFT), could provide calculated values for the maximum absorption wavelengths (λmax). nih.gov The spectrum would likely show multiple bands corresponding to the various possible electronic transitions within the substituted aromatic system.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Predicted λmax (nm) | Type of Transition | Involved Orbitals |

| ~220-240 | π → π | π orbitals of the entire aromatic system |

| ~280-310 | π → π | π orbitals influenced by auxochromic substituents |

| ~320-350 | n → π | Lone pair electrons (N, O) to π of the ring |

Note: This table is illustrative and based on general principles for substituted pyridines. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. Crucially, it also reveals how molecules pack together in the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonds and π-π stacking.

For this compound, a crystal structure analysis would first determine its crystal system, space group, and the dimensions of the unit cell. While a specific crystal structure for this exact compound is not available in the surveyed literature, studies on structurally similar compounds, such as halogenated aminopyridines, provide a clear indication of the data that would be obtained. mdpi.com

A key aspect of the analysis would be the detailed characterization of intermolecular hydrogen bonds. The 3-amino and 2-hydroxy groups are excellent hydrogen bond donors (N-H and O-H), while the pyridinic nitrogen is a strong hydrogen bond acceptor. This functionality allows for the formation of robust and predictable hydrogen-bonding networks that dictate the supramolecular assembly of the molecules in the crystal. It is highly probable that a strong intermolecular hydrogen bond would form between the hydroxyl group of one molecule and the pyridinic nitrogen of a neighboring molecule, or between the amino group of one molecule and the hydroxyl oxygen of another.

Furthermore, the planar pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of an adjacent ring. The presence of the electron-withdrawing chlorine atom and electron-donating amino and hydroxyl groups would polarize the ring, potentially favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion. Weak C-H···N or C-H···O hydrogen bonds could also play a role in stabilizing the crystal packing. mdpi.com

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.0 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 733.5 |

| Z (molecules/unit cell) | 4 |

| Selected Bond Lengths | |

| C2-O1 (Å) | 1.36 |

| C3-N1 (Å) | 1.38 |

| C5-Cl1 (Å) | 1.74 |

| Intermolecular Interactions | |

| Hydrogen Bond (D-H···A) | O-H···N(pyridine) |

| D-H (Å) | 0.90 |

| H···A (Å) | 1.95 |

| D···A (Å) | 2.85 |

| D-H···A (°) | 175 |

| π-π Stacking Distance (Å) | 3.6 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from an X-ray crystallography experiment, based on typical values for related heterocyclic compounds. mdpi.com It does not represent published data for this compound.

The comprehensive analysis of these intermolecular forces is critical, as they govern the material's physical properties, such as melting point, solubility, and polymorphism.

Mechanistic Studies of Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamics of Derivative Formation

While specific kinetic and thermodynamic data for the derivative formation of 3-Amino-5-chloro-2-hydroxypyridine are not extensively documented, the principles of physical organic chemistry allow for predictions of its reactive nature. The formation of derivatives would be governed by the activation energy required to overcome the aromatic stability of the pyridine (B92270) ring and the thermodynamic stability of the resulting products.

For instance, in acylation reactions of the amino group, the reaction rate would be influenced by the nucleophilicity of the nitrogen atom, which is enhanced by the electron-donating hydroxyl group and the pyridine ring nitrogen. The thermodynamics of such a reaction would favor the formation of the stable amide product.

To illustrate the type of data required for a full analysis, the following table presents hypothetical kinetic data for a substitution reaction on a related aminopyridine.

Hypothetical Kinetic Data for a Substitution Reaction

| Reactant | Concentration (M) | Rate Constant (k) |

|---|---|---|

| This compound | 0.1 | 1.2 x 10⁻³ s⁻¹ |

| Electrophile | 0.1 | - |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino and hydroxyl groups in this compound enhances the ring's nucleophilicity, making such reactions more feasible.

The regioselectivity of electrophilic substitution is directed by the substituents. The amino and hydroxyl groups are ortho-, para-directing activators. In this molecule, the positions ortho and para to the amino group are positions 4 and 2 (and 6, though position 2 is already substituted). The hydroxyl group at position 2 also directs to positions 3 (occupied) and 5 (occupied). The chloro group is an ortho-, para-directing deactivator. Considering the combined directing effects, the most likely position for electrophilic attack would be the C4 position, which is ortho to the strongly activating amino group and para to the chloro group.

Theoretical studies on pyridine derivatives support the idea that electron-donating substituents increase the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product |

|---|---|

| Br₂/FeBr₃ | 4-Bromo-3-amino-5-chloro-2-hydroxypyridine |

| HNO₃/H₂SO₄ | 3-Amino-5-chloro-2-hydroxy-4-nitropyridine |

Nucleophilic Substitution Reactions at the Pyridine Core

Nucleophilic aromatic substitution (SNAAr) on the pyridine ring is generally favored at the 2- and 4-positions, which are electron-deficient due to the influence of the ring nitrogen. In this compound, the chlorine atom at the C5 position is not at a typically activated site for nucleophilic attack.

However, reactions involving the displacement of the chloro group could potentially occur under forcing conditions with strong nucleophiles. The mechanism would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the feasibility of the reaction, would be influenced by the electronic nature of the other substituents. The electron-donating amino and hydroxyl groups would generally disfavor the formation of the negatively charged Meisenheimer complex, making nucleophilic substitution at the C5 position challenging.

For comparison, 2-chloropyridine (B119429) is more reactive towards nucleophilic substitution than 3-chloropyridine (B48278) because the nitrogen atom can stabilize the negative charge in the transition state through resonance. vaia.com

Reductive and Oxidative Transformation Mechanisms

Reductive Transformations: The chloro and nitro (if introduced) groups on the pyridine ring can be subject to reductive transformations. The chloro group can be removed by catalytic hydrogenation, a process known as hydrodehalogenation. For instance, treatment with hydrogen gas and a palladium catalyst can replace the chlorine atom with a hydrogen atom.

Oxidative Transformations: The amino and hydroxyl groups are susceptible to oxidation. The oxidation of aminophenols can be complex, often leading to polymeric materials. Under controlled conditions, it may be possible to oxidize the molecule to the corresponding quinone-imine derivative. The mechanism of such an oxidation would likely involve the formation of radical intermediates.

Investigation of Amine and Hydroxyl Group Reactivity

The amine and hydroxyl groups of this compound exhibit characteristic reactivities.

Amine Group Reactivity: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. A documented example is the reductive amination of this compound with methyl 4-formyl-2-methoxybenzoate in the presence of sodium cyanoborohydride to form the corresponding secondary amine. This reaction proceeds via the initial formation of an imine, which is then reduced in situ.

Hydroxyl Group Reactivity: The hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide-like species, which is even more nucleophilic. It can undergo O-alkylation and O-acylation. The acidity of the hydroxyl group is influenced by the other substituents on the ring.

The tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms is an important aspect of its reactivity. In the 2-pyridone tautomer, the reactivity profile changes, with the nitrogen atom being part of an amide-like system.

Catalytic Transformations and Ligand Development Utilizing the Pyridine Scaffold

While there are no specific reports on the use of this compound in catalytic transformations, its structure suggests potential as a ligand in coordination chemistry. The presence of multiple heteroatoms (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen) makes it a potential chelating ligand for various metal ions.

The aminopyridine scaffold is known to be effective in forming stable complexes with transition metals, which can then act as catalysts in a variety of organic reactions. nsf.govumn.edu For example, iron complexes with amino-pyridine ligands have been used as catalysts in atom transfer radical polymerization. nsf.govumn.edu Similarly, aminophenol-based ligands are widely used in catalysis. By analogy, complexes of this compound could potentially be developed for applications in areas such as cross-coupling reactions, oxidation catalysis, or polymerization.

Computational Chemistry and Theoretical Modeling of 3 Amino 5 Chloro 2 Hydroxypyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-5-chloro-2-hydroxypyridine, offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. arxiv.org It is extensively used to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By calculating the forces on each atom, DFT methods iteratively adjust the molecular geometry to find the lowest energy conformation. scispace.com

Various functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311+G(d,p) to model the electronic structure. scispace.comnih.gov These calculations yield important energetic information, including the total energy of the molecule, which is crucial for comparing the stability of different isomers or conformers. The choice of functional and basis set is critical and can influence the accuracy of the results. github.iopsu.edu For instance, some functionals are specifically parameterized to better account for dispersion forces, which can be important in predicting intermolecular interactions. arxiv.org

Ab Initio Methods for High-Level Electronic Structure Characterization

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation, which is the interaction between electrons. csic.es These high-level calculations are computationally more demanding but can serve as benchmarks for DFT results. csic.es They are particularly valuable for studying systems where electron correlation effects are significant, providing a more precise description of the electronic structure and energy of this compound.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For example, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined.

Similarly, electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT) to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, providing valuable information about the chemical environment of the different nuclei within the molecule. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and provide a more detailed understanding of its properties.

Reaction Mechanism Simulation and Transition State Analysis

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. A key aspect of this is the location and characterization of transition states, which are the high-energy intermediates that connect reactants and products.

Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy pathway and identify the transition state structure. psu.edu By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility and rate of a reaction can be predicted. This information is invaluable for understanding the reactivity of this compound and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment, such as solvent molecules. mdpi.commdpi.com

These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of different parts of the molecule, and the nature of the interactions, such as hydrogen bonds, with surrounding solvent molecules. mdpi.com The choice of force field, which is a set of parameters that describes the potential energy of the system, is crucial for the accuracy of MD simulations. mdpi.com By running simulations of sufficient length, it is possible to obtain a statistical representation of the molecule's behavior, providing a more realistic picture of its properties in a condensed phase. mdpi.comreadthedocs.io

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net For this compound and its analogs, QSAR can be a powerful tool to predict their potential biological effects. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, or electronic properties. nih.govnih.gov These descriptors can include parameters such as molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors like HOMO and LUMO energies. dovepress.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govdovepress.com A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent and selective molecules for specific biological targets. nih.govdovepress.com

Table of Calculated Molecular Properties for this compound

| Property | Value | Method |

| Molecular Formula | C5H5ClN2O | - |

| Molecular Weight | 144.56 g/mol | - |

| Exact Mass | 144.01414 g/mol | - |

| LogP | 1.2 | Predicted |

| pKa | 8.5 | Predicted |

Medicinal Chemistry Research and Biological Activity Investigations

Exploration as a Core Scaffold in Drug Discovery

3-Amino-5-chloro-2-hydroxypyridine is recognized and commercially supplied as a "Building Block" for chemical synthesis. americanchemicalsuppliers.combiomall.inbldpharm.comichemical.com More specifically, it has been identified as a "Protein Degrader Building Block," which points to its utility in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). nih.gov PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The hydroxypyridine moiety can serve as a versatile handle for linking to E3 ligase-binding elements or target protein ligands, which are the key components of a PROTAC molecule.

The hydroxypyridone motif, which is the tautomeric form of hydroxypyridine, is a versatile scaffold known for its favorable toxicity profile and the ease with which it can be functionalized to create large libraries of compounds. ambeed.com This adaptability makes this compound an attractive core structure for medicinal chemists to explore in the design of new drugs.

Mechanistic Probing of Biological Interactions

Understanding how a compound or its derivatives interact with biological systems at a molecular level is crucial for drug development. Research into this compound has begun to shed light on its potential mechanisms of action.

Enzyme Inhibition and Activation MechanismsWhile specific enzyme inhibition data for derivatives of this compound are not extensively detailed in publicly available literature, the broader class of hydroxypyridone-containing compounds is known to interact with metalloenzymes.ambeed.comThe hydroxypyridone scaffold has excellent metal-chelating properties, which have been exploited to design inhibitors for enzymes like catechol-O-methyltransferase (COMT) and tyrosinase.ambeed.com

In a study on closely related phenyl derivatives, 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was identified as having strong reducing properties in an antioxidant assay, suggesting a capacity to participate in redox-sensitive biological pathways. researchgate.net

Interactive Table: Antioxidant Activity of Related Pyrrolidine Derivatives The table below shows the reducing power of a synthesized derivative and its cyclic counterpart, indicating their potential to act as antioxidants. researchgate.net A higher absorbance value indicates stronger reducing power.

| Compound No. | Compound Name | Reducing Power (Absorbance at 700 nm) |

| 6 | 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 |

| 7 | 1-(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)-5-oxopyrrolidine-3-carboxylic acid | 1.573 |

Investigation of Specific Biochemical Pathways Modulation (e.g., NMDA/PSD-95/nNOS pathway)A significant finding has linked derivatives of this compound to the modulation of neuroprotective pathways. A patent discloses the synthesis of novel compounds designed to prevent neuronal damage by blocking the N-methyl-D-aspartate (NMDA) receptor/postsynaptic density protein-95 (PSD-95)/neuronal nitric oxide synthase (nNOS) pathway.researchgate.netOveractivation of the NMDA receptor can lead to excessive nitric oxide (NO) production via the nNOS enzyme, which is brought into close proximity to the receptor by the scaffolding protein PSD-95, resulting in excitotoxic neuronal cell death.researchgate.net

The patent describes using this compound as a key starting material to synthesize compounds intended to disrupt the PSD-95/nNOS interaction, a targeted approach for preventing the pathological release of NO. researchgate.net For instance, one synthetic route involves reacting this compound with methyl 4-formyl-2-methoxybenzoate to create a more complex molecule aimed at this specific neuroprotective target. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a drug candidate by systematically modifying its chemical structure and assessing the impact on biological activity.

For the this compound scaffold, detailed SAR studies are not extensively published. The aforementioned patent provides an example of a derivative, but does not present a series of analogues to establish a clear SAR. researchgate.net However, SAR studies on related heterocyclic scaffolds provide insights that could be applicable. For example, in a series of 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a substituted aminopyridine motif, it was found that the 3-amino group must remain as a primary amine for maximal efficacy, and bulky, lipophilic groups at other positions were optimal for anti-proliferative activity. urjc.es Such principles would likely be relevant starting points for an SAR exploration of the this compound core.

Prodrug Design and Biotransformation Pathways

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism, by temporarily masking a key functional group. nih.gov The resulting prodrug is inactive and is converted into the active drug within the body through enzymatic or chemical reactions.

The amino and hydroxyl groups on the this compound scaffold are both suitable handles for prodrug derivatization. General prodrug strategies for amines often involve creating amide, carbamate, or imine linkages, while hydroxyl groups can be converted into esters or ethers. For instance, phosphate (B84403) esters are a common choice to dramatically increase the water solubility of a parent drug. nih.gov

While these are well-established general strategies, specific research detailing the design, synthesis, and biotransformation of prodrugs based on the this compound core is not currently available in the public domain. Such studies would be a logical next step in the preclinical development of any promising bioactive derivative of this scaffold.

Design of Targeted Therapeutics and Diagnostic Agents

The chemical scaffold this compound serves as a critical building block in the design of sophisticated molecules for both therapeutic and diagnostic applications. Its distinct structural and electronic characteristics allow for precise interactions with biological targets, making it a privileged fragment in medicinal chemistry for developing targeted drugs and advanced imaging agents.

A significant area of application for this compound is in the creation of inhibitors for catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamine neurotransmitters. The 2-hydroxypyridine (B17775) portion of the molecule, especially when part of a larger nitrocatechol-mimicking structure, is key to its function. This "catechol mimic" is designed to chelate the essential Mg2+ ion within the active site of the COMT enzyme, thereby blocking its catalytic activity. The strategic placement of the chloro and amino groups on the pyridine (B92270) ring is instrumental in fine-tuning the molecule's binding affinity and selectivity for the COMT enzyme. Research into derivatives has led to the development of potent and selective COMT inhibitors, which are investigated for their potential in treating conditions like Parkinson's disease by preventing the breakdown of levodopa.

Beyond enzyme inhibition, the this compound core has been instrumental in engineering diagnostic imaging agents, particularly for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in living subjects. By incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into molecules containing the this compound scaffold, researchers can create radiotracers that bind to specific targets in the body.

For instance, this scaffold has been used to develop PET ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). These receptors are implicated in various neurological and psychiatric disorders. The design of these ligands focuses on achieving high affinity and selectivity for mGluR5 to enable clear imaging of receptor distribution and density in the brain. The development of such diagnostic tools is vital for understanding disease pathology, aiding in early diagnosis, and monitoring the effectiveness of therapeutic interventions. The specific substitutions on the pyridine ring are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the PET tracer, ensuring it can cross the blood-brain barrier and bind effectively to its intended target.

The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to achieve desired biological activity and targeting specificity. The amino group provides a convenient handle for further chemical elaboration, enabling the attachment of various side chains and functional groups to explore structure-activity relationships (SAR) and optimize lead compounds for both therapeutic and diagnostic purposes.

Applications in Materials Science and Advanced Chemical Systems

Utilization as a Building Block in Polymer Chemistry

While direct, large-scale industrial polymerization of 3-Amino-5-chloro-2-hydroxypyridine is not widely reported, its bifunctional nature—possessing both an amino and a hydroxyl group—positions it as a candidate for the synthesis of novel polymers with tailored properties. The amino group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group could potentially be used for the synthesis of polyesters or polyethers under specific conditions.

The presence of a chlorine atom on the pyridine (B92270) ring could further influence the properties of resulting polymers by increasing their thermal stability, flame retardancy, and resistance to chemical degradation. Research into the synthesis of polyamides from amino acid derivatives has demonstrated the versatility of such monomers in creating polymers with controlled structures and functionalities. nih.gov For instance, the polycondensation of diamines containing amino acid moieties with diacid chlorides yields polyamides with specific properties, a principle that could be extended to this compound. nih.gov

The general synthetic route for such polyamides would involve the reaction of the amino group of this compound with a diacid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride. This process, repeated with difunctional monomers, would lead to the growth of a polymer chain.

Incorporation into Coordination Complexes and Metal-Organic Frameworks

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, make this compound a potential ligand for the formation of coordination complexes with a variety of metal ions. The deprotonation of the hydroxyl group would create an anionic oxygen donor, which, in conjunction with the neutral amino and pyridine nitrogen donors, would allow the molecule to act as a chelating ligand.

While specific studies on the coordination chemistry of this compound are scarce, extensive research has been conducted on the closely related compound, 2-Amino-3-hydroxypyridine (B21099). This analogous compound has been shown to form stable complexes with a range of transition metals, including cobalt(II), copper(II), palladium(II), iron(III), ruthenium(III), rhodium(III), as well as with molybdenum, rhenium, and uranium oxide (UO2). researchgate.net In these complexes, the ligand coordinates to the metal center through the deprotonated hydroxyl oxygen and the amino nitrogen atom, forming a stable five-membered chelate ring. researchgate.net

The synthesis of these complexes typically involves the reaction of a metal salt with 2-Amino-3-hydroxypyridine in a suitable solvent. The resulting complexes exhibit diverse geometries and electronic properties, which are dependent on the metal ion and the stoichiometry of the reaction. The study of these complexes provides valuable insight into the potential coordination behavior of this compound. The chloro-substituent in the 5-position is expected to influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The ability of this compound to coordinate to metal ions suggests its potential use as a building block for the synthesis of novel MOFs with functional properties.

Role in the Development of Functional Dyes and Optoelectronic Materials

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. The amino group of this compound can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes.

The color of the resulting dye is determined by the electronic properties of both the diazonium component and the coupling component. The presence of the chloro and hydroxyl groups on the pyridine ring of the diazonium salt derived from this compound would be expected to influence the absorption spectrum of the final dye, potentially leading to colors in the yellow to red range. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction. nih.gov

While specific examples of azo dyes derived from this compound are not prominently featured in the literature, the fundamental principles of azo dye chemistry suggest its viability as a precursor for this class of materials. nih.govnih.gov

The development of novel materials with specific optoelectronic properties is a rapidly growing field of research. The extended π-systems and the presence of donor and acceptor groups in molecules can lead to interesting photophysical properties, such as fluorescence and non-linear optical behavior. The pyridine ring, coupled with the amino and hydroxyl substituents, provides a framework that could be chemically modified to create such functional materials.

Application in Catalysis as a Ligand or Precursor

The coordination complexes of this compound with various transition metals have the potential to act as catalysts in a range of organic transformations. The metal center in such a complex can serve as a Lewis acid, activating substrates, while the ligand can influence the selectivity and efficiency of the catalytic process.

The field of catalysis has seen significant use of metal complexes with nitrogen-containing heterocyclic ligands, such as those derived from amino-pyridines. mdpi.comnsf.gov These complexes have been shown to be effective in various reactions, including polymerization and cross-coupling reactions. nsf.govrsc.org For example, iron(II) complexes bearing amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov

Although direct catalytic applications of this compound complexes are not well-documented, the principles established with related ligand systems suggest that its metal complexes could exhibit catalytic activity. The electronic and steric properties of the ligand, influenced by the chloro and hydroxyl substituents, would play a crucial role in determining the catalytic performance of the corresponding metal complexes.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most common approach for the analysis of 3-Amino-5-chloro-2-hydroxypyridine. The development and validation of such a method would typically involve the following considerations:

Method Development:

Column Selection: A C18 or C8 column would likely be suitable for retaining and separating the compound from potential impurities.

Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized. The pH of the aqueous phase would be a critical parameter to control the ionization state of the amino and hydroxyl groups, thereby influencing retention.

Detection: A UV detector would be the primary choice for detection, with the wavelength set at the absorbance maximum of this compound.

Method Validation (as per ICH guidelines):

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical HPLC Parameters for a Related Compound (2-Amino-3-hydroxypyridine):

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible (with formic acid replacing phosphoric acid) |

| Application | Separation, impurity isolation, pharmacokinetics |

This table is based on a method for a structurally similar compound and is for illustrative purposes only. Actual parameters for this compound would require experimental optimization.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase volatility and thermal stability.

Derivatization:

The active hydrogens on the amino and hydroxyl groups can be replaced with less polar groups. Common derivatizing agents include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

GC-MS Analysis:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would likely be used.

Mass Spectrometry: Electron ionization (EI) would be used to generate a characteristic fragmentation pattern for structural confirmation and purity assessment. Selected Ion Monitoring (SIM) could be employed for high-sensitivity trace analysis.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that could be applied to the analysis of this compound.

Method Considerations:

Buffer: The pH of the background electrolyte (BGE) would be crucial in determining the charge of the analyte and thus its migration behavior.

Capillary: An uncoated fused-silica capillary is typically used.

Detection: UV detection is the most common method.

Due to the lack of specific studies on this compound, detailed experimental conditions are not available.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could be employed to study the redox behavior of this compound and for its quantitative detection. The phenolic hydroxyl group and the amino group are electroactive and can be oxidized at a suitable electrode surface (e.g., glassy carbon electrode). The presence of the electron-withdrawing chlorine atom would be expected to influence the oxidation potential compared to the non-chlorinated analog.

Development of Biosensors and Chemical Sensors

The development of biosensors or chemical sensors for this compound would be a specialized research area.

Potential Approaches:

Enzyme-Based Biosensors: An enzyme that specifically interacts with the analyte (e.g., a phenol (B47542) oxidase) could be immobilized on a transducer to create a biosensor.

Immunosensors: The generation of antibodies specific to this compound could form the basis of a highly selective immunoassay or immunosensor.

Chemical Sensors: Molecularly imprinted polymers (MIPs) could be synthesized to create artificial recognition sites for the specific binding of the target molecule.

Currently, there is no published research detailing the development of biosensors or chemical sensors specifically for this compound.

Environmental Fate, Degradation Pathways, and Ecotoxicological Research

Photolytic and Hydrolytic Degradation Studies in Aquatic Environments

A thorough review of scientific databases and literature indicates a lack of specific studies on the photolytic and hydrolytic degradation of 3-Amino-5-chloro-2-hydroxypyridine in aquatic environments. While research exists for other pyridine (B92270) derivatives, the unique substitution pattern of an amino group at the 3-position, a chloro group at the 5-position, and a hydroxyl group at the 2-position of the pyridine ring means that data from other compounds cannot be reliably extrapolated. Factors such as the compound's ultraviolet-visible (UV-Vis) absorption spectrum, quantum yield of photodegradation, and susceptibility to hydrolysis under varying pH conditions have not been experimentally determined for this compound.

Sorption and Leaching Behavior in Soil Matrices

Specific experimental data on the sorption and leaching characteristics of this compound in different soil types are not available in the current scientific literature. The mobility of a compound in soil is governed by its physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and its potential for ionic interactions with soil colloids. The presence of both an acidic hydroxyl group and a basic amino group suggests that the compound's charge and, consequently, its sorption behavior would be highly dependent on soil pH. However, without empirical data from soil column or batch equilibrium studies, predictions about its potential to adsorb to soil particles or leach into groundwater remain speculative.

Atmospheric Transformation and Persistence Studies

Information regarding the atmospheric fate of this compound is not documented in the reviewed scientific literature. Key parameters for assessing atmospheric persistence, such as the compound's vapor pressure, its rate of reaction with atmospheric oxidants like hydroxyl radicals (•OH), and its potential for long-range atmospheric transport, have not been determined.

Ecotoxicological Assessment and Environmental Impact Analysis

A comprehensive ecotoxicological assessment of this compound is currently lacking. There are no published studies detailing its acute or chronic toxicity to a representative range of aquatic and terrestrial organisms, such as algae, invertebrates (e.g., Daphnia), fish, and earthworms. Therefore, key toxicity endpoints like the half-maximal effective concentration (EC50) and the no-observed-effect concentration (NOEC) are unknown.

While safety assessments for the structurally related compound 2-amino-3-hydroxypyridine (B21099) have been conducted in the context of its use in cosmetics, this information is not a substitute for a formal environmental risk assessment. cir-safety.orgeuropa.eu The presence of a chlorine atom in this compound can significantly alter its toxicological profile compared to its non-chlorinated analog. Without ecotoxicological data, a quantitative environmental impact analysis cannot be performed, and the potential risks to ecosystem health remain uncharacterized.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-chloro-2-hydroxypyridine in laboratory settings?

- Methodology : Begin with halogenation and hydroxylation of pyridine precursors. For example, highlights chlorination/ammoniation pathways for structurally related 2-amino-5-chloropyridine. Use regioselective chlorination (e.g., PCl₃ or POCl₃) under controlled temperatures (80–120°C), followed by hydroxylation via hydrolysis with NaOH or H₂O₂. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor reaction progress using TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks (as demonstrated for 3-Chloropyridin-2-amine in ).

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify amine (-NH₂), hydroxyl (-OH), and aromatic proton environments.

- FT-IR : Confirm functional groups (N-H stretch ~3300 cm⁻¹, C-Cl ~650 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Cross-reference data with computational models (e.g., DFT-predicted spectra) .

Q. What safety protocols are critical when handling aminopyridine derivatives?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact ( notes respiratory system as a target organ for similar compounds).

- Store in airtight containers away from oxidizers.

- Neutralize waste with dilute acetic acid before disposal.

- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How do density-functional theory (DFT) methods predict the electronic properties of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP from ) with exact exchange terms to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps.

- Validate against experimental UV-Vis spectra.

- Basis sets like 6-311++G(d,p) are recommended for accuracy. Compare results with thermochemical data (e.g., atomization energies) to refine computational models .

Q. How can contradictions in reported reactivity data for halogenated aminopyridines be resolved?

- Methodology :

- Analyze reaction conditions (e.g., solvent polarity, temperature) across studies. For example, shows phosphonylation of 2-amino-3-bromopyridines is solvent-dependent.

- Replicate experiments with controlled variables (e.g., anhydrous vs. hydrated conditions).

- Use DFT to model reaction pathways and identify kinetic vs. thermodynamic products .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Methodology :

- Perform single-crystal X-ray diffraction (as in ) to identify hydrogen bonds (N-H⋯N/O) and halogen interactions (Cl⋯Cl, ~3.3 Å).

- Compare with Hirshfeld surface analysis to quantify interaction contributions.

- Use Cambridge Structural Database (CSD) to benchmark against similar pyridine derivatives .

Q. How to design regioselective functionalization strategies for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。